methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, diphenyl, and carboxylate groups
Mechanism of Action
Target of Action
Similar compounds have been shown to have growth inhibitory effects on human tumor cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that similar aminodi(hetero)arylamines have been observed to alter the cell cycle profile, causing a decrease in the percentage of cells in the g0/g1 phase and an increase in apoptosis levels .
Result of Action
Similar compounds have been observed to have growth inhibitory effects on human tumor cell lines , suggesting that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine intermediates with suitable reagents under controlled conditions. For instance, the reaction of 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride can yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule in drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an ethyl ester group.
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid: The carboxylic acid analog of the compound.
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbohydrazone: A derivative with a carbohydrazone group.
Uniqueness
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group can influence its solubility and reactivity, making it suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJNNSPWUYDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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